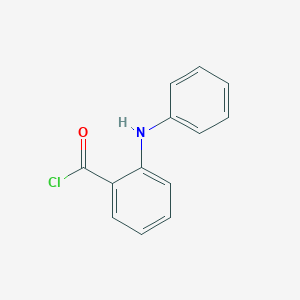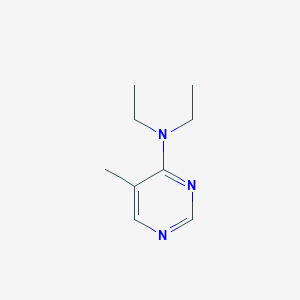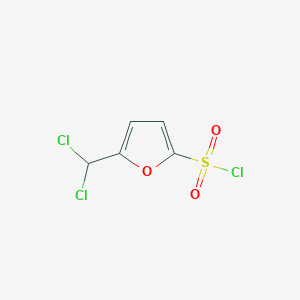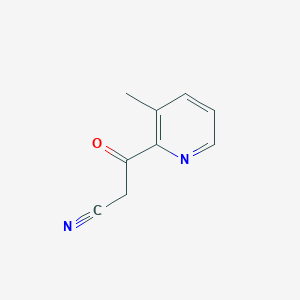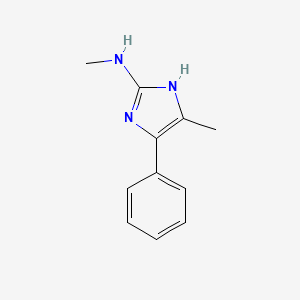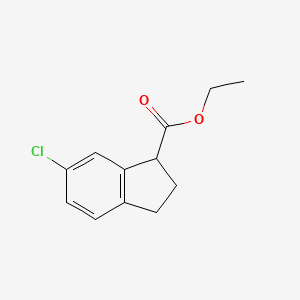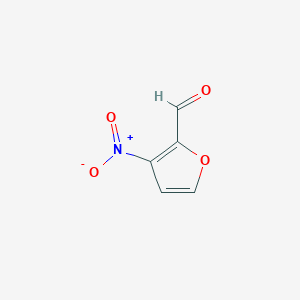
Butylmalononitrile
Descripción general
Descripción
Butylmalononitrile, also known as t-Butylmalononitrile, is a chemical compound with the molecular formula C7H10N2 . It is a flammable and reactive liquid that is soluble in organic solvents such as ethanol, ether, and chloroform.
Molecular Structure Analysis
The molecular structure of Butylmalononitrile consists of seven carbon atoms, ten hydrogen atoms, and two nitrogen atoms . The InChI code for Butylmalononitrile isInChI=1S/C7H10N2/c1-7(2,3)6(4-8)5-9/h6H,1-3H3 . Physical And Chemical Properties Analysis
Butylmalononitrile has a boiling point of 187 °C at 760 mmHg and a melting point of -32.9 °C. It has a density of 0.9±0.1 g/cm3, a boiling point of 217.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Organic Synthesis
Butylmalononitrile is used in the synthesis of various organic compounds. It acts as an intermediate in the production of 2-tert-Butyl-1,3-diaminopropane, a process involving alkylation and reduction steps (Hutchins & Maryanoff, 2003). Another application includes the chemoselective nitration of phenols using tert-butyl nitrite, demonstrating its role in creating specific functional groups in complex molecules (Koley, Colón, & Savinov, 2009).
Biochemical Research
In biochemical research, butylmalononitrile derivatives have shown diverse applications. For instance, the study of 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) has been instrumental in imaging neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
Agricultural Applications
Butylmalononitrile derivatives, such as fluazifop-P-butyl, are used in agricultural settings for weed control. Their impact on soil biota and ecological processes is a subject of study in forest restoration and weed management (Scoriza et al., 2015).
Biotechnology
In biotechnological research, butylmalononitrile derivatives are explored for the production of valuable chemicals like 1,2,4-butanetriol, an essential precursor for various pharmaceuticals. Engineered microorganisms such as Escherichia coli are used to produce these compounds from renewable biomass, showcasing the integration of butylmalononitrile derivatives in sustainable chemical production (Cao et al., 2015).
Environmental Impact Studies
The environmental impact of butylmalononitrile derivatives is also a subject of study. For example, the influence of N-(n-butyl) thiophosphoric triamide on nitrous oxide emission and nitrogen use efficiency in agricultural soil is critical for understanding the ecological footprint of such compounds (Ding et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-butylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-3-4-7(5-8)6-9/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHJYYHYSAGXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508917 | |
| Record name | Butylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylpropanedinitrile | |
CAS RN |
7391-58-4 | |
| Record name | Butylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



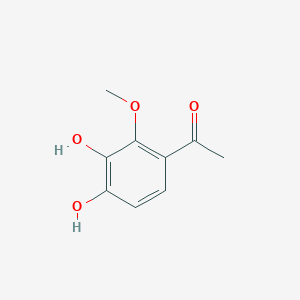

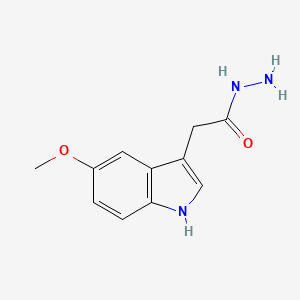
![4-Chloro-2-ethylthieno[2,3-d]pyrimidine](/img/structure/B1626018.png)
